2-Fluoro-5-isopropoxypyridine
Overview
Description
2-Fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C8H10FNO . It is used in various chemical reactions and has a molecular weight of 155.17 .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions . These reactions are widely applied in carbon–carbon bond-forming processes due to their mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The InChI code for this compound is1S/C8H10FNO/c1-5(2)14-6-3-7(9)8(10)11-4-6/h3-5H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound’s boronic acid derivatives are known to participate in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds and are a key tool in the synthesis of complex organic compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as its boiling point, melting point, and density were not available in the search results .Scientific Research Applications
Fluoropyrimidine Derivatives in Cancer Therapy : Fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU) and its prodrugs (capecitabine, UFT, S-1), remain essential in treating various solid tumors. These compounds, through their antitumor activity, have been studied for their efficacy and toxicity profiles, highlighting the ongoing efforts to improve cancer treatment modalities (Malet-Martino & Martino, 2002).
Metabolic Monitoring of 5-Fluorouracil : The metabolism of 5-fluorouracil has been studied using 19F NMR to monitor its pharmacokinetics and pharmacodynamics in vivo. This research underscores the importance of fluorine atoms in designing drug molecules for improved therapeutic monitoring and efficacy (Stevens et al., 1984).
Inhibition of Dihydropyrimidine Dehydrogenase : The combination of fluoropyrimidines with inhibitors like 5-chloro-2,4-dihydroxypyridine (CDHP) has been shown to enhance the antitumor effects of 5-FU by inhibiting its degradation, suggesting a strategy for increasing the efficacy of fluoropyrimidine-based chemotherapy (Takechi et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that fluorinated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that the compound could interact with a variety of biological targets.
Mode of Action
Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This could influence the compound’s interaction with its targets.
Biochemical Pathways
The compound is likely involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known to involve the transmetalation of organoboron reagents with palladium (II) complexes .
Result of Action
The compound’s fluorine atom could potentially influence its reactivity and basicity, making it less reactive than its chlorinated and brominated analogues .
Action Environment
The compound’s stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Properties
IUPAC Name |
2-fluoro-5-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZEDRDGFXCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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